molecular formula C13H18O2 B13359584 Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

Cat. No.: B13359584
M. Wt: 206.28 g/mol
InChI Key: GJPPALIWDQLFHG-DGCLKSJQSA-N
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Description

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 2,4-dimethylphenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2,4-dimethylphenol as the primary starting materials.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 2,4-dimethylphenol in the presence of a base such as sodium hydride to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenoxycyclopentane derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenoxy group play crucial roles in its binding affinity and reactivity with target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentane: Similar structure but without the hydroxyl group.

Uniqueness

Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a phenoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,11,13-14H,3-5H2,1-2H3/t11-,13-/m1/s1

InChI Key

GJPPALIWDQLFHG-DGCLKSJQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@@H]2CCC[C@H]2O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCC2O)C

Origin of Product

United States

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